Vimentin is encoded by the VIM gene located on chromosome 10 in humans. It is expressed in various tissues, particularly those undergoing epithelial-mesenchymal transition, such as during wound healing and embryogenesis. The protein is also implicated in several pathophysiological conditions, including cancer metastasis and inflammatory diseases .
Vimentin belongs to the class of intermediate filament proteins, which are characterized by their ability to form stable filamentous structures. This classification distinguishes them from microfilaments (actin) and microtubules (tubulin), which are polar and dynamic. Vimentin's assembly into filaments is non-polar and occurs spontaneously under certain conditions .
The synthesis of Vimentin involves transcription of the VIM gene followed by translation into a polypeptide chain. The process can be studied using various biochemical techniques, including:
The assembly of Vimentin into filaments occurs through a series of steps:
Vimentin has a characteristic structure comprising three main domains:
The molecular weight of Vimentin is approximately 57 kDa, and its filament diameter is around 10 nm .
X-ray crystallography studies have provided insights into the dimerization mechanism and the stability of the filamentous structure. The presence of multiple phosphorylation sites (over 35) indicates potential regulatory mechanisms through post-translational modifications .
Vimentin undergoes various chemical reactions that influence its function:
Experimental techniques such as mass spectrometry are often employed to analyze these modifications and their effects on Vimentin's structural integrity and function.
Vimentin contributes to cellular processes through its structural role and interactions with other proteins:
Studies have shown that knockdown of Vimentin expression leads to impaired wound healing, highlighting its essential role in tissue repair mechanisms .
Vimentin has several applications in scientific research and clinical settings:
Vimentin (226-234) constitutes a critical segment within the coil 2B domain of vimentin, a type III intermediate filament (IF) protein essential for cytoskeletal integrity in mesenchymal cells. This peptide resides in a structurally defined region characterized by hendecad repeats (11-residue periodicities) that facilitate hydrophobic interactions at positions 1, 4, and 8, forming the molecular "glue" for coiled-coil dimer stabilization [1] [3]. Within the hierarchical assembly of vimentin, residues 226-234 contribute to:
Table 1: Mechanical Properties of Cytoskeletal Components
Polymer Type | Young's Modulus | Rupture Force | Max Strain | Primary Function |
---|---|---|---|---|
Vimentin IF | 300–400 MPa | ~8 nN | >300% | Mechanical resilience |
Actin filament | 2 GPa | 300–600 pN | ~100% | Motility, contractility |
Microtubule | 1.2 GPa | >1 nN | ~20% | Intracellular transport |
The vimentin coil 2B domain (encompassing 226-234) exhibits distinct evolutionary constraints compared to other regions. Sequence analyses reveal:
This domain's evolutionary trajectory correlates with specialized functions:
Table 2: Evolutionary Conservation of Vimentin Domains
Domain | % Identity (Mammals) | Key Functional Motifs | Disease Associations |
---|---|---|---|
Head (1-102) | 84% | Ser39 O-GlcNAcylation site | Crohn’s disease |
Coil 1B (143-244) | 91% | Tetramer formation domain | Cataracts |
Coil 2B (226-330) | 76% | Hendecad repeats (226-234) | HIV pathogenesis |
Residues within the 226-234 region undergo dynamic post-translational modifications (PTMs) that regulate filament assembly and disease associations:
Phosphorylation
Citrullination
O-GlcNAcylation
Table 3: Key PTMs in Vimentin (226-234) and Functional Consequences
Modification | Residue | Enzyme | Functional Effect | Disease Link |
---|---|---|---|---|
Phosphorylation | Ser228 | ERK | Filament disassembly | NSCLC metastasis |
Citrullination | Arg232 | PAD2/PAD4 | Epitope exposure, autoimmunity | RA, COPD |
O-GlcNAcylation | Thr229 | OGT | Inhibits kinase access | Diabetes complications |
Methylation | Lys226 | SETD7 | Nuclear export impairment | Breast cancer progression |
Data synthesized from [4] [6] [7]
These PTMs create a "modification code" regulating vimentin's mechanosensory functions. Force-dependent exposure of 226-234 enables phosphorylation, which subsequently recruits 14-3-3ζ adaptors to activate PAK1—a kinase governing front-rear polarity in migrating cells [9]. This mechanism positions vimentin as a central integrator of chemical and mechanical signals during development and disease progression.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1